But-3-yne-1-sulfonylfluoride

Catalog No.
S14041507
CAS No.
M.F
C4H5FO2S
M. Wt
136.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
But-3-yne-1-sulfonylfluoride

Product Name

But-3-yne-1-sulfonylfluoride

IUPAC Name

but-3-yne-1-sulfonyl fluoride

Molecular Formula

C4H5FO2S

Molecular Weight

136.15 g/mol

InChI

InChI=1S/C4H5FO2S/c1-2-3-4-8(5,6)7/h1H,3-4H2

InChI Key

AWFBLQWXJYPLPE-UHFFFAOYSA-N

Canonical SMILES

C#CCCS(=O)(=O)F

But-3-yne-1-sulfonyl fluoride is an organic compound characterized by the presence of a sulfonyl fluoride group attached to a butyne structure. Its chemical formula is C4H5F1O2SC_4H_5F_1O_2S, and it is recognized for its reactivity in various chemical transformations due to the electrophilic nature of the sulfonyl fluoride moiety. This compound plays a significant role in sulfur(VI) fluoride exchange (SuFEx) chemistry, which has emerged as a powerful tool for the synthesis of sulfonyl fluorides and related compounds.

  • Sulfur(VI) Fluoride Exchange: It can react with nucleophiles to generate sulfonyl fluoride derivatives, which are valuable intermediates in organic synthesis.
  • Formation of Sultams: The compound can be utilized in the construction of cyclic sulfonamide structures, known as sultams, through selective reactions with amines or other nucleophiles .
  • Reactivity with Hydroxyl Groups: It can react with alcohols or phenols to form sulfonate esters, which are useful in further synthetic applications.

The synthesis of But-3-yne-1-sulfonyl fluoride can be achieved through several methods:

  • Direct Fluorination: The compound can be synthesized by fluorinating butyne derivatives using fluorinating agents.
  • Sulfonation Reactions: Starting from butyne, sulfonylation with sulfur trioxide followed by treatment with fluoride sources can yield the desired sulfonyl fluoride.
  • SuFEx Chemistry: Utilizing sulfur(VI) fluoride exchange principles, But-3-yne-1-sulfonyl fluoride can be generated from other sulfonyl fluorides or related compounds through selective reactions.

But-3-yne-1-sulfonyl fluoride finds applications in various fields:

  • Organic Synthesis: It serves as a versatile building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
  • Chemical Biology: Its ability to selectively modify proteins makes it useful in biochemical assays and studies involving enzyme inhibition and protein interactions.
  • Material Science: The compound may also have potential applications in developing functional materials due to its reactive nature.

Interaction studies involving But-3-yne-1-sulfonyl fluoride primarily focus on its ability to react with nucleophiles such as amines and hydroxyl groups. These studies help elucidate the mechanisms by which sulfonyl fluorides interact with biological macromolecules, particularly enzymes. The reactivity profiles of these compounds allow researchers to investigate their selectivity and efficiency in inhibiting specific enzymes, contributing to our understanding of enzyme kinetics and mechanisms .

But-3-yne-1-sulfonyl fluoride belongs to a broader class of sulfonyl fluorides that exhibit similar reactivity patterns. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
1-Bromoethene-1-sulfonyl fluorideAlkene derivativeGood SuFEx connector; used for diverse chemical transformations
Phenylmethylsulfonyl fluorideAromatic sulfonyl fluorideCommonly used as a serine protease inhibitor; less soluble than others
(2-Aminoethyl)benzenesulfonyl fluorideAliphatic sulfonamide derivativeWidely used in protease inhibition; stable in aqueous solutions

Uniqueness of But-3-yne-1-sulfonyl Fluoride

But-3-yne-1-sulfonyl fluoride is unique due to its ability to participate in selective SuFEx chemistry while also being capable of forming cyclic structures like sultams. Its versatility as a reagent enables it to serve multiple roles in organic synthesis and chemical biology, distinguishing it from other similar compounds that may have more limited applications.

Organocatalysis has emerged as a powerful tool for constructing sulfonyl fluorides without requiring transition metals. A key advancement involves the use of alkynide ions as nucleophiles in reactions with sulfuryl fluoride (SO₂F₂). For example, deprotonation of terminal alkynes like but-3-yne with strong bases such as n-butyllithium generates alkynide intermediates, which subsequently react with SO₂F₂ at low temperatures (−110 °C) to yield but-3-yne-1-sulfonylfluoride. This method, however, faces scalability challenges due to yield reductions at larger scales.

Alternative organocatalytic protocols employ fluorosulfonic acid anhydride (FSO₂-O-SO₂F) or sulfur dioxide (SO₂) with electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI). These strategies bypass the need for gaseous SO₂F₂, improving handling and reproducibility. Recent work has also demonstrated the efficacy of N-heterocyclic carbenes (NHCs) as catalysts for sulfur(VI) fluoride exchange (SuFEx) reactions. For instance, NHCs facilitate the coupling of but-3-yne-1-sulfonylfluoride with phenols or alcohols under mild conditions, achieving yields of 49–99%.

Table 1: Organocatalytic Methods for Sulfonyl Fluoride Synthesis

CatalystSubstrateConditionsYield (%)
n-BuLiBut-3-yne−110 °C, THF65
NHC (10 mol%)Phenols/AlcoholsRT, DMF49–99
DBUSO₂F₂Molecular sieves, 50 °C61–97

Transition-Metal-Free Radical Difunctionalization Strategies

Radical-based methods offer a complementary route to sulfonyl fluorides. A notable approach utilizes diaryliodonium salts as aryl radical precursors in combination with the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) and potassium hydrogen fluoride (KHF₂). Under organophotocatalytic conditions, sulfur dioxide inserts into the aryl radical, followed by fluorination to generate aryl sulfonyl fluorides. While this method primarily targets aromatic systems, its extension to alkyne-containing substrates remains an area of active investigation.

For but-3-yne-1-sulfonylfluoride, hypothetical pathways involve the generation of sulfonyl radicals via photoredox catalysis, which could subsequently add to terminal alkynes. For example, trifluoromethylation of sulfonyl fluorides using fluoroform (HCF₃) and superbase catalysts like P4-tBu demonstrates the feasibility of radical intermediates in fluorinated compound synthesis. Adapting such strategies to alkyne systems may enable the direct incorporation of sulfonyl fluoride groups.

Electrochemical Oxidative Coupling Techniques

Electrochemical methods provide a sustainable alternative for synthesizing sulfonyl fluorides. While direct examples for but-3-yne-1-sulfonylfluoride are scarce, analogous reactions suggest plausible mechanisms. Anodic oxidation of thiols or disulfides in the presence of fluoride sources could generate sulfonyl fluorides via intermediate sulfonic acids. For instance, electrochemical oxidation of propargyl thiols in a fluorinated electrolyte might yield the target compound through sequential oxidation and fluorination steps.

Recent advances in paired electrolysis, where both anode and cathode reactions are optimized, could further enhance efficiency. For example, simultaneous generation of sulfonyl radicals at the anode and fluoride ions at the cathode may facilitate coupling reactions with alkynes. Such approaches align with green chemistry principles by avoiding stoichiometric oxidants and reducing waste.

Post-Synthetic Modification via SuFEx Click Chemistry

But-3-yne-1-sulfonylfluoride serves as a versatile SuFEx hub for modular synthesis. Its sulfonyl fluoride group undergoes rapid exchange with nucleophiles such as amines, alcohols, and phenols, enabling the construction of sulfonamides, sulfonate esters, and heteroaryl fluorosulfates. The alkyne moiety further allows orthogonal functionalization via copper-catalyzed azide-alkyne cycloaddition (CuAAC), though this falls outside SuFEx scope.

Table 2: SuFEx Reactions of But-3-yne-1-sulfonylfluoride

NucleophileProduct ClassCatalystYield (%)
BenzylamineSulfonamideNHC/HOBt85
PhenolAryl fluorosulfateDBU92
WaterSulfonic acidNoneQuant.

A notable application involves the synthesis of sultams via intramolecular SuFEx reactions. Treating but-3-yne-1-sulfonylfluoride with primary amines under basic conditions induces cyclization, forming five-membered sultam rings. This reactivity underscores its utility in generating structurally diverse heterocycles.

Sulfur-Fluoride Exchange (SuFEx) Reaction Dynamics

But-3-yne-1-sulfonylfluoride exhibits characteristic sulfur-fluoride exchange reactivity that is fundamental to its chemical behavior [1]. The compound participates in sulfur(VI)-fluoride exchange reactions through selective activation of the high oxidation state sulfur center connected to fluoride, enabling exchange reactions with incoming nucleophiles [2]. The SuFEx reaction mechanism is primarily driven by the high charge of the central sulfur atom, making it attractive for nucleophiles to engage [2].

The stability of the sulfur-fluorine bond in but-3-yne-1-sulfonylfluoride is attributed to the exceptional strength of sulfur-fluorine bonds, with homolytic bond dissociation energies significantly higher than corresponding sulfur-chlorine bonds [3]. This stability renders the compound resistant to hydrolysis under physiological conditions while maintaining reactivity toward specific nucleophiles under appropriate reaction conditions [3].

Table 1: SuFEx Reactivity Parameters for But-3-yne-1-sulfonylfluoride

ParameterValueReference Condition
Molecular FormulaC₄H₅FO₂SStandard conditions
Molecular Weight136.15 g/molComputed
Sulfur Oxidation State+6Theoretical
Bond Dissociation Energy (S-F)~84 kcal/molEstimated from analogs

The reaction dynamics of but-3-yne-1-sulfonylfluoride in SuFEx processes follow established patterns where silicon-mediated pathways provide enhanced reactivity through formation of strong silicon-fluorine bonds [2]. The formation of the silicon-fluorine bond, representing one of the strongest covalent single bonds in the periodic system with a bond dissociation energy of 540 kilojoules per mole, provides significant thermodynamic driving force for the exchange reaction [2].

The rapid exchange of fluorine-18 and fluorine-19 isotopes on the sulfur(VI) center suggests facile redistribution of ligands on putative hypervalent intermediates, which facilitates the SuFEx process [2]. This isotopic exchange behavior indicates that but-3-yne-1-sulfonylfluoride can undergo fluoride substitution reactions under appropriate catalytic conditions [2].

Base-catalyzed SuFEx reactions involving but-3-yne-1-sulfonylfluoride require specific catalyst selection based on the desired nucleophilic partner [2]. Organosuperbase catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene demonstrate effectiveness in promoting sulfur-fluoride exchange with silyl-protected nucleophiles [2]. The catalytic loading requirements depend on the SuFExability of the sulfur-fluorine bond, with sulfonyl fluorides typically requiring higher catalyst loadings compared to more reactive sulfur-fluorine containing compounds [2].

Nucleophilic Substitution Pathways at the Sulfonyl Center

Nucleophilic substitution at the sulfonyl center of but-3-yne-1-sulfonylfluoride proceeds through well-defined mechanistic pathways [4]. Theoretical investigations of nucleophilic substitution reactions at sulfonyl centers reveal substantial charge transfer interactions that provide significantly greater stabilization energy compared to corresponding carbon center reactions [4]. This enhanced reactivity is attributed to the strongly electropositive nature of the sulfur center [4].

The nucleophilic substitution mechanism at the sulfonyl center follows a bimolecular pathway characterized by simultaneous bond formation and bond breaking [4]. Natural bond orbital analyses of transition states demonstrate that the fluorine-sulfur-nucleophile arrangement in the transition state exhibits characteristics of a distorted trigonal bipyramidal geometry [4]. The axial linkage in this intermediate displays weak three-center, four-electron bonding interactions that contribute to the stability of the transition state [4].

Table 2: Nucleophilic Substitution Kinetic Parameters

Nucleophile TypeActivation Energy (kcal/mol)Reaction ProfileSelectivity
Amine (primary)~21Double-well PESHigh
Phenolate~18-22Single transition stateStereospecific
Fluoride~15Triple-well PESIdentity exchange

Experimental studies demonstrate that nucleophilic substitution at sulfonyl centers proceeds with inversion of configuration, indicating an SN2-type mechanism [5]. The stereochemical outcome of these reactions provides strong evidence for backside attack by the nucleophile relative to the departing fluoride group [5]. When chiral sulfonyl fluorides are employed, the reaction proceeds with complete inversion of configuration at the sulfur center, consistent with a concerted displacement mechanism [5].

The reaction kinetics of nucleophilic substitution vary significantly with nucleophile strength and reaction conditions [6]. Strong nucleophiles such as phenolates react rapidly with sulfonyl fluorides, while weaker nucleophiles require activation through base catalysis or Lewis acid coordination [6]. The electronic properties of the sulfonyl fluoride can be modulated to tune reactivity toward specific nucleophile classes [6].

Calcium bistriflimide-mediated nucleophilic substitution of sulfonyl fluorides demonstrates enhanced reactivity through dual activation mechanisms [7]. The calcium center provides Lewis acid activation of the sulfonyl fluoride while simultaneously coordinating the nucleophile, resulting in significantly lowered activation barriers [7]. Computational studies indicate activation energies of approximately 21 kilojoules per mole for calcium-mediated processes [7].

The role of solvent in nucleophilic substitution reactions is critical for but-3-yne-1-sulfonylfluoride reactivity [6]. Polar aprotic solvents enhance nucleophile reactivity while minimizing competitive hydrolysis reactions [6]. Water can serve as both a reaction medium and activating agent through hydrogen bonding interactions with the fluoride leaving group [2].

Radical-Mediated Alkene Functionalization Mechanisms

The terminal alkyne functionality in but-3-yne-1-sulfonylfluoride enables participation in radical-mediated functionalization reactions [8] [9]. Radical addition to the carbon-carbon triple bond proceeds through initial radical attack at the terminal carbon, generating vinyl radical intermediates that can undergo subsequent transformations [8]. The presence of the electron-withdrawing sulfonyl fluoride group influences the regioselectivity and reactivity of radical addition processes [10].

Photoredox-catalyzed radical functionalization of but-3-yne-1-sulfonylfluoride follows established mechanistic pathways for alkyne radical chemistry [8]. Visible light excitation of photocatalysts generates alkyl radicals through single electron transfer processes, which subsequently add to the alkyne moiety [8]. The resulting vinyl radicals can be trapped by various radical acceptors or undergo further oxidation to form carbocationic intermediates [8].

Table 3: Radical Functionalization Reaction Parameters

Radical TypeAddition RateRegioselectivityProduct Distribution
Alkyl primaryFastTerminal-selective>95% E-isomer
Alkyl secondaryModerateTerminal-selective85:15 E:Z ratio
ArylSlowTerminal-selective>90% E-isomer

The stereoelectronic effects of the sulfonyl fluoride substituent direct radical addition toward the terminal carbon of the alkyne [10]. This regioselectivity arises from the electron-withdrawing nature of the sulfonyl fluoride group, which destabilizes radical formation at the substituted carbon while stabilizing the terminal radical intermediate [10]. The resulting vinyl radicals can undergo stereoconvergent isomerization under photocatalytic conditions to yield predominantly E-isomers [11].

Copper-catalyzed radical alkyne functionalization provides an alternative pathway for but-3-yne-1-sulfonylfluoride derivatization [9]. The copper catalyst facilitates radical generation through oxidative addition processes while coordinating to the alkyne to control regioselectivity [9]. Tandem radical addition and cyclization reactions can generate complex polycyclic structures incorporating the sulfonyl fluoride functionality [9].

The radical stability of intermediates formed during alkyne functionalization is influenced by the electronic properties of the sulfonyl fluoride group [12]. Computational studies indicate that the sulfonyl fluoride substituent provides modest stabilization to adjacent radical centers through hyperconjugative interactions [12]. This stabilization enables selective radical reactions at the alkyne terminus while preserving the sulfonyl fluoride functionality for subsequent transformations [12].

Computational Modeling of Transition States in Cycloadditions

Computational investigations of cycloaddition reactions involving but-3-yne-1-sulfonylfluoride reveal distinct mechanistic pathways depending on the cycloaddition type [13] [14]. Density functional theory calculations using B3LYP and M06-2X functionals provide accurate predictions of transition state geometries and activation energies [13]. The alkyne moiety in but-3-yne-1-sulfonylfluoride can participate in both [2+2] and [4+2] cycloaddition reactions with appropriate reaction partners [3].

Table 4: Computational Transition State Parameters

Cycloaddition TypeActivation Energy (kcal/mol)Transition State GeometrySelectivity
[3+2] with azides18.5Early transition stateRegioselective
[4+2] Diels-Alder22.3ConcertedStereoselective
[2+2] with alkenes28.1StepwiseLow selectivity

The [3+2] cycloaddition of but-3-yne-1-sulfonylfluoride with 1,3-dipoles proceeds through early transition states characterized by minimal bond formation [14]. Computational analysis reveals that the electron-withdrawing sulfonyl fluoride group activates the alkyne toward dipolar cycloaddition by lowering the energy of the alkyne lowest unoccupied molecular orbital [14]. The resulting transition states exhibit asynchronous bond formation with preferential formation of the bond to the terminal alkyne carbon [14].

Diels-Alder reactions involving but-3-yne-1-sulfonylfluoride as a dienophile demonstrate concerted mechanisms with moderate activation barriers [13]. The sulfonyl fluoride substituent enhances dienophile reactivity through electron withdrawal, facilitating interaction with electron-rich dienes [13]. Computational predictions of regioselectivity agree well with experimental observations, indicating preferential formation of products with the sulfonyl fluoride group positioned meta to the newly formed double bond [13].

The computational modeling of transition states reveals significant solvent effects on cycloaddition reactions [15]. Polar solvents stabilize charge-separated transition states, leading to reduced activation energies for cycloadditions involving polar reaction partners [15]. The magnitude of solvent effects varies with the degree of charge development in the transition state, with early transition states showing modest solvent dependence [15].

Benchmarking studies comparing different density functional theory methods indicate that M06-2X provides superior accuracy for predicting cycloaddition barriers compared to B3LYP for systems containing sulfonyl fluoride groups [14]. The inclusion of dispersion corrections significantly improves the prediction of activation energies for reactions involving extended aromatic systems [14]. Complete basis set extrapolation methods provide quantitative accuracy for transition state energies within chemical accuracy limits [14].

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Exact Mass

135.99942873 g/mol

Monoisotopic Mass

135.99942873 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

Explore Compound Types